molecular formula C19H18ClN3O B2443308 1-(3-Chloro-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 847397-33-5

1-(3-Chloro-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No. B2443308
CAS RN: 847397-33-5
M. Wt: 339.82
InChI Key: VXXNAMOTDAJSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in the development of new drugs and therapies.

Scientific Research Applications

Catalytic Activity in Organic Synthesis

One area of research focuses on the catalytic activities of related benzimidazole compounds in organic synthesis. For instance, benzimidazolium salts and their palladium N-heterocyclic carbene complexes have been synthesized and evaluated for their efficiency in catalyzing carbon–carbon bond-forming reactions. These catalysts have demonstrated high efficiency in Suzuki–Miyaura cross-coupling and arylation reactions, suggesting potential applications of related compounds in facilitating complex organic syntheses (Akkoç, Gök, Ilhan, & Kayser, 2016).

Anticancer Potential

Research has also delved into the potential anticancer applications of related compounds. For example, certain oxadiazole derivatives have been identified as apoptosis inducers with activity against breast and colorectal cancer cell lines, pointing to the possibility of using structurally similar benzimidazole compounds in cancer treatment (Zhang et al., 2005).

Material Science Applications

In the field of material science, benzimidazole derivatives have been explored for their applications in developing new materials. Aromatic diacid monomers containing pyridine units have been synthesized and used to prepare polybenzimidazoles with excellent solubility, thermal stability, and resistance, which could have implications for the development of advanced materials with specific chemical properties (Ma, Li, Zhang, Yang, & Gong, 2010).

Antioxidant Properties

The antioxidant activity of benzimidazole derivatives has also been a subject of study. Some novel compounds have been synthesized and tested for their ability to scavenge free radicals, with findings indicating potent antioxidant activities. These studies suggest the potential for using related compounds in contexts requiring antioxidant properties (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Synthesis and Reactivity

Finally, the synthesis and reactivity of benzimidazole compounds have been extensively researched. Studies have developed new methods for synthesizing benzimidazole derivatives and investigated their reactivity, laying the groundwork for further exploration of their potential applications in pharmaceuticals, materials science, and organic chemistry (Murthy, Mary, Suneetha, Panicker, Armaković, Armaković, Giri, Suchetan, & Alsenoy, 2017).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c1-12-7-8-14(10-15(12)20)23-11-13(9-18(23)24)19-21-16-5-3-4-6-17(16)22(19)2/h3-8,10,13H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXNAMOTDAJSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.